![molecular formula C8H7BrN4 B13311997 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311997.png)
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromine atom and a cyclopropyl group in its structure makes this compound particularly interesting for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing high yields in a short reaction time . Another method involves the annulation of pyrimidine moiety to the triazole ring, which can be achieved through the Dimroth rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous for industrial applications due to its efficiency and scalability. Additionally, the reaction conditions can be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with various reagents to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can have different biological activities and chemical properties.
Scientific Research Applications
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and PHD-1.
Biological Studies: The compound exhibits significant antibacterial, antifungal, and antiviral activities.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition can lead to the suppression of inflammatory responses and the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including enzyme inhibition.
Uniqueness
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclopropyl group enhances its reactivity and potential for forming diverse derivatives.
Properties
Molecular Formula |
C8H7BrN4 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H7BrN4/c9-6-3-10-8-11-7(5-1-2-5)12-13(8)4-6/h3-5H,1-2H2 |
InChI Key |
QFGMHVMFPCAZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=C(C=NC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


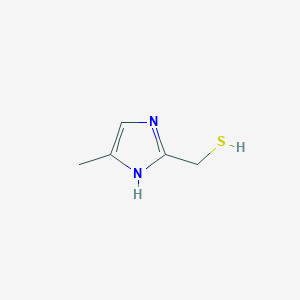

amine](/img/structure/B13311938.png)
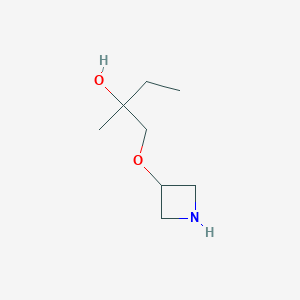
amine](/img/structure/B13311959.png)


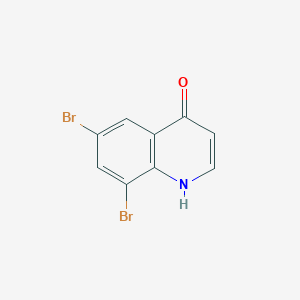


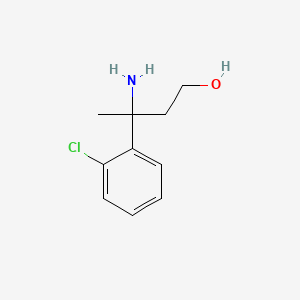
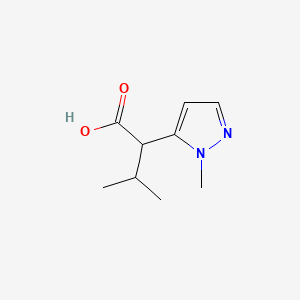
![2-[(Heptan-3-yl)amino]propane-1,3-diol](/img/structure/B13312003.png)
![3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13312004.png)
